

# Spectroscopic data for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

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## Compound of Interest

**Compound Name:** Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

**Cat. No.:** B180539

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## Technical Guide: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate** (CAS No. 175153-38-5), a key intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectroscopic data in public-domain literature, this document offers predicted spectroscopic characteristics based on analogous compounds and detailed, plausible synthetic protocols.

## Compound Identification

Property	Value
IUPAC Name	Methyl 2-chloro-4-(1-pyrrolidinyl)benzoate
CAS Number	175153-38-5[1]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> ClNO <sub>2</sub> [1]
Molecular Weight	239.70 g/mol

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate**. These predictions are derived from the analysis of structurally related compounds, including methyl 2-chlorobenzoate and various N-aryl pyrrolidine derivatives.

## Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Ar-H (ortho to -COOCH <sub>3</sub> )
~ 6.5 - 6.7	dd	1H	Ar-H (ortho to -Cl, meta to pyrrolidinyl)
~ 6.4 - 6.6	d	1H	Ar-H (ortho to pyrrolidinyl)
~ 3.8 - 3.9	s	3H	-COOCH <sub>3</sub>
~ 3.3 - 3.5	t	4H	N-CH <sub>2</sub> (pyrrolidinyl)
~ 1.9 - 2.1	m	4H	-CH <sub>2</sub> - (pyrrolidinyl)

## Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 166	C=O (ester)
~ 150	Ar-C (para to -Cl)
~ 133	Ar-C (ortho to -COOCH <sub>3</sub> )
~ 130	Ar-C (ipso, -Cl)
~ 115	Ar-C (ortho to pyrrolidinyl)
~ 112	Ar-C (ortho to -Cl, meta to pyrrolidinyl)
~ 110	Ar-C (ipso, pyrrolidinyl)
~ 52	-COOCH <sub>3</sub>
~ 47	N-CH <sub>2</sub> (pyrrolidinyl)
~ 25	-CH <sub>2</sub> - (pyrrolidinyl)

## Predicted Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 2970 - 2850	Medium	C-H stretch (aliphatic)
~ 1720 - 1700	Strong	C=O stretch (ester)
~ 1600 - 1580	Medium-Strong	C=C stretch (aromatic)
~ 1300 - 1200	Strong	C-O stretch (ester)
~ 1200 - 1100	Medium	C-N stretch
~ 850 - 800	Strong	C-H bend (aromatic, out-of-plane)
~ 780 - 740	Medium	C-Cl stretch

## Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
239/241	$[M]^+$ , Molecular ion peak (with $^{35}\text{Cl}/^{37}\text{Cl}$ isotope pattern)
208/210	$[M - \text{OCH}_3]^+$
180/182	$[M - \text{COOCH}_3]^+$
170	$[M - \text{C}_4\text{H}_8\text{N}]^+$

## Experimental Protocols: Synthesis

A highly plausible and efficient method for the synthesis of **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate** is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This protocol is adapted from established procedures for similar N-arylation reactions.[\[1\]](#)

## Ullmann Condensation Protocol

### Materials:

- Methyl 2,4-dichlorobenzoate (1.0 eq)
- Pyrrolidine (1.2 eq)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 eq)
- Copper(I) oxide ( $\text{Cu}_2\text{O}$ ) (0.1 eq)
- 2-Ethoxyethanol (solvent)
- Diethyl ether
- Brine solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Deionized water

- Silica gel for column chromatography
- Hexane and Ethyl acetate (eluents)

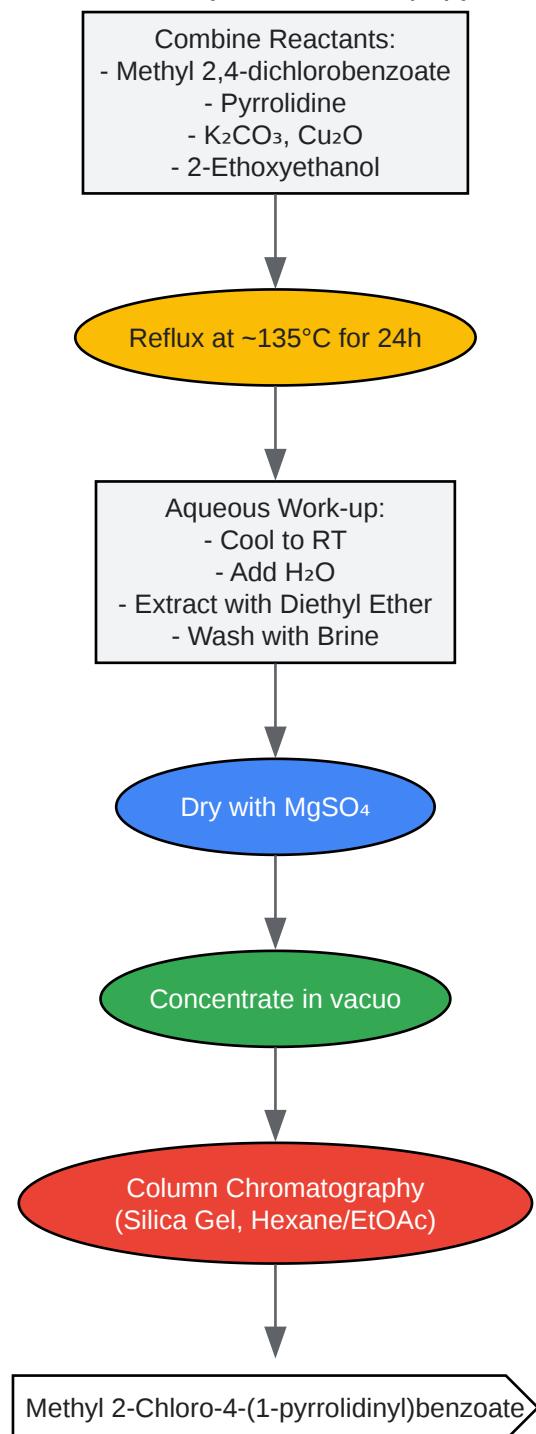
Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,4-dichlorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[1]
- Addition of Solvent and Reagent: Add 20 mL of 2-ethoxyethanol to the flask, followed by the addition of pyrrolidine (1.2 eq).[1]
- Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[1]
- Work-up:
  - Allow the reaction mixture to cool to room temperature.[1]
  - Pour the mixture into a separatory funnel containing 50 mL of water.[1]
  - Extract the aqueous layer with diethyl ether (3 x 50 mL).[1]
  - Combine the organic layers and wash with brine (2 x 30 mL).[1]
  - Dry the organic layer over anhydrous magnesium sulfate.[1]
- Isolation and Purification:
  - Filter off the drying agent.[1]
  - Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
  - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate**.[1]

# Visualizations

## Synthetic Workflow Diagram

Synthetic Workflow for Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate



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Caption: Ullmann Condensation Workflow.

Disclaimer: The spectroscopic data provided in this document are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a representative procedure and may require optimization. Always follow appropriate laboratory safety procedures.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
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